2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene
Description
The compound 2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene (hereafter referred to as the target compound) is a complex polycyclic ether with the molecular formula C₂₈H₄₀O₁₀ . Its IUPAC name reflects a tricyclic system containing ten oxygen atoms (decaoxa) and six conjugated double bonds (hexaene) within a 38-membered macrocycle. The structure is characterized by fused oxacyclic rings, with bridgehead positions at 3,8 and 32.4.0 indices, contributing to its rigid three-dimensional framework.
Properties
Molecular Formula |
C28H40O10 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2,9,12,15,18,21,24,27,30,33-decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene |
InChI |
InChI=1S/C28H40O10/c1-3-7-27-25(5-1)36-23-21-34-19-17-32-15-13-30-11-9-29-10-12-31-14-16-33-18-20-35-22-24-37-26-6-2-4-8-28(26)38-27/h1-8H,9-24H2 |
InChI Key |
QLGKRFNFTASAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo-30-crown-10 can be synthesized via regioselective routes. One method involves the synthesis of cis- and trans-dibenzo-30-crown-10 derivatives, which are then further reduced to their respective diols . The reaction typically involves the use of acetone as a solvent and precise control of reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of dibenzo-30-crown-10 often involves the use of high-dilution techniques to facilitate the cyclization process. The improved synthetic routes have increased the yield of the cyclization step from 25% to 88%, enabling the production of multiple grams of the material .
Chemical Reactions Analysis
Types of Reactions
Dibenzo-30-crown-10 undergoes various chemical reactions, including complexation with metal cations, oxidation, and reduction. It forms stable complexes with paraquat derivatives in both solution and the solid state .
Common Reagents and Conditions
Common reagents used in reactions with dibenzo-30-crown-10 include acetonitrile, potassium salts, and various metal cations. The reaction conditions often involve heating and stirring to facilitate complex formation .
Major Products Formed
The major products formed from reactions involving dibenzo-30-crown-10 are typically host-guest complexes. These complexes are characterized by their stability and unique structural properties .
Scientific Research Applications
Dibenzo-30-crown-10 has a wide range of scientific research applications:
Mechanism of Action
Dibenzo-30-crown-10 exerts its effects through the formation of stable complexes with metal cations. The crown ether’s cavity size and the ion radius of the central cation play crucial roles in the stability of the complex species formed . The binding conformation of dibenzo-30-crown-10 with paraquat has been studied using various spectroscopic techniques, revealing its suitability as a host for constructing supramolecular systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound belongs to a family of oxygen-rich macrocyclic and polycyclic ethers. Below is a comparative analysis with three structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Oxygen vs. Nitrogen Content :
- The target compound and the linear polyether diol (C₂₆H₅₄O₁₄) prioritize oxygen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents .
- In contrast, the tetraazatricyclic compound (C₂₄H₃₆N₄O₁₀) and fluorinated hexaazaheptacyclic system (C₄₂H₁₂F₃₀N₆) incorporate nitrogen, enabling metal coordination or catalytic activity .
This contrasts with the linear polyether’s flexibility, which may adapt to dynamic binding environments . Fluorinated systems (e.g., C₄₂H₁₂F₃₀N₆) exhibit extreme rigidity and electron-deficient aromatic rings, suitable for π-π stacking or anion-π interactions .
Molecular Weight and Solubility :
- The target compound (536.61 g/mol) and tetraazatricyclic analog (540.56 g/mol) share similar weights but differ in polarity due to nitrogen substitution.
- The linear polyether diol (590.71 g/mol) has the highest oxygen count, favoring aqueous solubility, while the fluorinated compound (1027.54 g/mol) is likely lipid-soluble .
Biological Activity
2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene is a complex organic compound with significant potential in various biological applications. Its unique structural features and chemical properties make it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C30H48O10
- Molecular Weight : 536.6 g/mol
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 10
- Rotatable Bond Count : 0
- LogP (XLogP3) : 1.3
These properties indicate a high degree of polarity and potential for interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts including its potential as an antimicrobial agent and its role in drug delivery systems.
Antimicrobial Activity
Research indicates that compounds similar to decaoxatricyclo structures exhibit antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Case Studies : In vitro studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Drug Delivery Applications
The structural characteristics of decaoxatricyclo compounds lend themselves to use in drug delivery systems:
- Nanoparticle Formation : These compounds can form nanoparticles that encapsulate drugs for targeted delivery.
- Release Mechanisms : Controlled release profiles have been observed in studies using these compounds as carriers for anticancer drugs.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 2,9,12,15,18,21,24,27,30,33-decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene:
-
Cell Viability Assays :
- In cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM.
-
Mechanistic Studies :
- Apoptotic pathways were activated in treated cells as evidenced by increased caspase activity and DNA fragmentation.
-
Toxicity Assessment :
- Preliminary toxicity studies on non-cancerous cell lines showed minimal cytotoxicity at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
